Trospectomycin dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

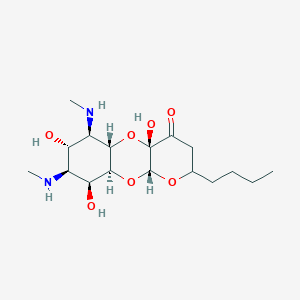

(1S,3R,8S,10S,11R,12S,13S,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O7/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17/h8,10-16,18-19,21-23H,4-7H2,1-3H3/t8?,10-,11+,12-,13-,14-,15-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAUBYTYGDOYRU-MMKGXJEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1CC(=O)[C@@]2([C@H](O1)O[C@H]3[C@H]([C@H]([C@@H]([C@H]([C@@H]3O2)NC)O)NC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Trospectomycin Dihydrochloride from Spectinomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of trospectomycin (B1683680) dihydrochloride (B599025) from its parent compound, spectinomycin (B156147). Trospectomycin, a 6'-propyl analog of spectinomycin, exhibits a broader spectrum of antibacterial activity. This document details the underlying chemical transformations, experimental protocols, and quantitative data associated with this synthesis. Included are structured data tables for easy comparison and a visual representation of the experimental workflow to facilitate understanding and replication in a research and development setting.

Introduction

Spectinomycin is an aminocyclitol antibiotic effective against a range of bacteria.[1][2][3] To enhance its antimicrobial spectrum and potency, various analogs have been synthesized. Among these, trospectomycin (formerly known as U-63366F) has demonstrated significantly increased activity.[4][5] Developed by the Upjohn company, trospectomycin is characterized by the addition of a propyl group at the 6'-position of the spectinomycin core.[3] This guide focuses on the pivotal synthesis of trospectomycin from spectinomycin, a process of significant interest to medicinal chemists and drug development professionals.

Synthesis Pathway Overview

The conversion of spectinomycin to trospectomycin is achieved through a reductive amination reaction. This well-established method in organic chemistry involves the reaction of an amine with a carbonyl compound, in this case, the ketone on the spectinomycin molecule with propanal, in the presence of a reducing agent. The likely overall transformation involves the formation of an enamine intermediate from spectinomycin, which then reacts with propanal (propionaldehyde). The resulting iminium species is then reduced to yield the 6'-propyl derivative, trospectomycin. The final step involves the formation of the dihydrochloride salt for improved stability and solubility.

Experimental Workflow

The synthesis of trospectomycin dihydrochloride from spectinomycin can be visualized as a multi-step process, including the core chemical reaction followed by purification and salt formation.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antibacterial action of 3',6'-disubstituted spectinomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial action of 3’,6’-disubstituted spectinomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of trospectomycin (U-63366F), a novel spectinomycin analog, against gram-positive isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Trospectomycin Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trospectomycin dihydrochloride (B599025) is a synthetic aminocyclitol antibiotic, an analogue of spectinomycin. It exhibits a broad spectrum of antibacterial activity against various Gram-positive and Gram-negative aerobes and anaerobes. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Trospectomycin dihydrochloride, intended to support research and development in the pharmaceutical sciences.

Chemical Properties and Structure

This compound is the salt form of Trospectomycin, which enhances its stability and solubility for formulation purposes. The fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Chemical Name | (1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³,⁸]tetradecan-7-one dihydrochloride | [1] |

| Molecular Formula | C₁₇H₃₀N₂O₇·2HCl | [2] |

| Molecular Weight | 447.35 g/mol | [2] |

| CAS Number | 85951-37-7 | [2] |

| Appearance | Crystalline solid | |

| Melting Point | Not publicly available. | |

| Solubility | Soluble in water. Specific solubility values in common solvents like DMSO and ethanol (B145695) are not publicly available, but stock solutions can be prepared.[3] | |

| pKa | Not publicly available. |

Chemical Structure

The chemical structure of the parent compound, Trospectomycin, is depicted below. The dihydrochloride salt is formed by the protonation of the two methylamino groups.

Figure 1: 2D Chemical Structure of Trospectomycin. Source: PubChem CID 55886[1]

The structure features a unique tricyclic ring system with multiple stereocenters, hydroxyl groups, and two methylamino groups which are crucial for its biological activity and its ability to form salts.

Mechanism of Action

Trospectomycin, like its parent compound spectinomycin, exerts its antibacterial effect by inhibiting bacterial protein synthesis. It targets the bacterial ribosome, a critical cellular machinery for translating messenger RNA (mRNA) into proteins.

The primary target of Trospectomycin is the 30S ribosomal subunit .[4][5] By binding to a specific site on the 16S ribosomal RNA (rRNA) within the 30S subunit, Trospectomycin interferes with the translocation step of elongation during protein synthesis.[6][7] This disruption prevents the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome, thereby halting the extension of the polypeptide chain and ultimately leading to the cessation of bacterial growth.

The following diagram illustrates the general mechanism of bacterial protein synthesis and the point of inhibition by Trospectomycin.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, standard analytical techniques are used for its characterization and purification. Below are general methodologies that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and purity of this compound.

-

Methodology:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should be optimized for the instrument's sensitivity, typically in the range of 5-10 mg/mL.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of proton (¹H) and carbon (¹³C) signals.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and correlations, which are then compared with the expected structure of Trospectomycin.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of Trospectomycin.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid for electrospray ionization - ESI).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass determination.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the mass of the molecular ion ([M+H]⁺). Tandem MS (MS/MS) can be performed to generate a fragmentation pattern, which provides structural information.

-

Data Analysis: Compare the observed accurate mass with the calculated theoretical mass of the protonated molecule. Analyze the fragmentation pattern to confirm the presence of key structural motifs.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the this compound molecule.

-

Methodology:

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands for functional groups such as O-H (hydroxyl), N-H (amine), C=O (carbonyl), and C-O (ether) bonds.

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of this compound and for its purification.

-

Methodology:

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Instrumentation: An HPLC system equipped with a suitable detector (e.g., UV-Vis or Mass Spectrometer) and a reversed-phase column (e.g., C18) is commonly used.

-

Chromatographic Conditions: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed to achieve good separation. The flow rate and column temperature should be optimized.

-

Data Analysis: The purity is determined by the peak area percentage of the main component in the chromatogram. For purification, fractions corresponding to the main peak are collected.

-

The following diagram outlines a general workflow for the analysis and purification of this compound.

Conclusion

References

- 1. Trospectomycin | C17H30N2O7 | CID 55886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. targetmol.com [targetmol.com]

- 4. What are 30S subunit inhibitors and how do they work? [synapse.patsnap.com]

- 5. Antibiotics Targeting the 30S Ribosomal Subunit: A Lesson from Nature to Find and Develop New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibiotics targeting bacterial ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Trospectomycin Dihydrochloride and the 30S Ribosomal Subunit: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trospectomycin dihydrochloride (B599025), a semi-synthetic aminocyclitol antibiotic, is a derivative of spectinomycin (B156147). It exhibits a broad spectrum of antibacterial activity by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. This technical guide provides an in-depth exploration of the mechanism of action of Trospectomycin, with a specific focus on its interaction with the 30S ribosomal subunit. The information presented herein is intended to support research, drug discovery, and development efforts in the field of antibacterial therapeutics.

Core Mechanism of Action: Inhibition of Translocation

Trospectomycin, like its parent compound spectinomycin, exerts its antibacterial effect by inhibiting the process of translation elongation. The primary target of Trospectomycin is the 30S ribosomal subunit, a key component in decoding messenger RNA (mRNA) and mediating the movement of transfer RNA (tRNA) molecules.

The binding of Trospectomycin to the 30S subunit interferes with a critical conformational change known as the "swiveling" of the head domain. This head swiveling is an essential motion for the translocation of tRNAs and mRNA through the ribosome after peptide bond formation. By sterically blocking this movement, Trospectomycin effectively halts the elongation cycle of protein synthesis, leading to the cessation of bacterial growth. While direct structural evidence for the Trospectomycin-ribosome complex is not yet available, its mechanism is inferred from extensive studies on spectinomycin and comparative inhibitory assays. In cell-free translation assays, Trospectomycin has demonstrated a similar mode of ribosomal inhibition to spectinomycin[1].

Visualizing the Mechanism of Action

Caption: Mechanism of Trospectomycin Action on the 30S Ribosomal Subunit.

Quantitative Data on Ribosomal Inhibition

| Compound | Assay Type | Organism/System | IC50 (µM) | Reference |

| Trospectomycin | Cell-free translation | M. smegmatis ribosomes | Similar to Spectinomycin | [1] |

| Spectinomycin | Cell-free translation | M. smegmatis ribosomes | 0.36 µg/ml (~0.9 µM) | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the mechanism of action of Trospectomycin. These protocols are based on established methods for investigating antibiotic-ribosome interactions.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Objective: To determine the IC50 of Trospectomycin for protein synthesis.

Materials:

-

E. coli S30 extract system for circular DNA (e.g., Promega)

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

-

Trospectomycin dihydrochloride stock solution

-

Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine or a fluorescently labeled amino acid)

-

Nuclease-free water

Procedure:

-

Prepare a master mix containing the S30 extract, reaction buffer, and amino acid mixture according to the manufacturer's instructions.

-

Prepare serial dilutions of this compound in nuclease-free water.

-

In separate reaction tubes, combine the master mix, plasmid DNA, and either a Trospectomycin dilution or a vehicle control (water).

-

Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for transcription and translation.

-

Stop the reaction by placing the tubes on ice.

-

Quantify the amount of newly synthesized protein. This can be done by:

-

Measuring the luminescence if a luciferase reporter is used.

-

Measuring the fluorescence if a GFP reporter is used.

-

Precipitating the proteins with trichloroacetic acid (TCA), collecting them on a filter, and measuring the incorporated radioactivity using a scintillation counter.

-

-

Plot the percentage of inhibition against the logarithm of the Trospectomycin concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for an In Vitro Translation Inhibition Assay.

Ribosomal Toeprinting Assay

This technique is used to map the precise location of a stalled ribosome on an mRNA molecule, which can reveal the specific step of translation that is inhibited.

Objective: To determine if Trospectomycin stalls ribosomes during the translocation step.

Materials:

-

Purified 70S ribosomes from E. coli

-

Specific mRNA template

-

Initiator tRNA (tRNAfMet)

-

Elongation factors (EF-G)

-

This compound

-

Reverse transcriptase

-

Radiolabeled dNTPs and a specific DNA primer complementary to the 3' end of the mRNA

-

Denaturing polyacrylamide gel

Procedure:

-

Assemble translation initiation complexes by incubating 70S ribosomes, mRNA, and initiator tRNA.

-

Initiate translation elongation by adding elongation factors and aminoacyl-tRNAs.

-

Add Trospectomycin at a concentration expected to cause stalling.

-

Allow the translation reaction to proceed for a short period.

-

Stop the reaction and perform primer extension using reverse transcriptase and a radiolabeled primer. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome.

-

Denature the samples and run them on a sequencing gel alongside a sequencing ladder of the same mRNA template.

-

The position of the "toeprint" (the band corresponding to the stalled ribosome) will indicate the precise nucleotide on the mRNA where translation was arrested. For a translocation inhibitor, this would be expected after the formation of a few peptide bonds.

Caption: Workflow for a Ribosomal Toeprinting Assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of Trospectomycin binding to the 30S ribosomal subunit.

Objective: To determine the binding affinity and thermodynamics of the Trospectomycin-30S subunit interaction.

Materials:

-

Purified 30S ribosomal subunits

-

This compound solution

-

ITC instrument

-

Appropriate binding buffer (e.g., a buffer mimicking physiological conditions)

Procedure:

-

Thoroughly dialyze both the 30S subunits and the Trospectomycin solution against the same binding buffer to minimize heats of dilution.

-

Degas the solutions to prevent air bubbles.

-

Load the 30S subunit solution into the sample cell of the ITC instrument.

-

Load the Trospectomycin solution into the injection syringe.

-

Perform a series of small, sequential injections of Trospectomycin into the sample cell while monitoring the heat change.

-

The raw data will show heat pulses corresponding to each injection. Integrating these pulses yields a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the Kd, ΔH, and n.

Caption: Workflow for Isothermal Titration Calorimetry (ITC) Analysis.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis that targets the 30S ribosomal subunit. Its mechanism of action, inferred from studies on its parent compound spectinomycin, involves the steric hindrance of the 30S head domain swiveling, a crucial movement for the translocation step of translation elongation. While more direct structural and quantitative binding data for Trospectomycin are needed to fully elucidate its interaction with the ribosome, the experimental protocols outlined in this guide provide a robust framework for further investigation. A deeper understanding of the molecular interactions between Trospectomycin and its ribosomal target will be invaluable for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

Trospectomycin Dihydrochloride: A Technical Guide to its 16S rRNA Binding Site

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trospectomycin (B1683680) (U-63366F) is a semisynthetic aminocyclitol antibiotic and a structural analog of spectinomycin (B156147).[1][2] It exhibits a broader spectrum of antibacterial activity than its parent compound, showing increased potency against various Gram-positive and Gram-negative pathogens, including key agents of respiratory tract and sexually transmitted diseases.[1][3] Like spectinomycin, trospectomycin exerts its antibacterial effect by inhibiting protein synthesis. This is achieved by binding to a specific site on the 30S ribosomal subunit, which is distinct from the binding sites of many other aminoglycoside antibiotics.[4] This guide provides a detailed technical overview of the trospectomycin binding site on the 16S ribosomal RNA (rRNA), quantitative activity data, and the experimental protocols used to elucidate these interactions.

The Trospectomycin Binding Site on the 30S Ribosomal Subunit

The binding site for trospectomycin is inferred from extensive studies on its parent compound, spectinomycin. The drug occupies a unique pocket on the head domain of the small 30S ribosomal subunit. This binding site is primarily defined by interactions with helix 34 (h34) of the 16S rRNA and a loop of the ribosomal protein S5 (RpsE) .[4]

Binding at this site physically obstructs the large-scale conformational changes required for the translocation of tRNA and mRNA during the elongation phase of protein synthesis.[4][5] Specifically, it limits the rotational movement of the 30S head domain, effectively locking the ribosome in an inactive state.[5]

Key molecular interactions within this pocket involve specific nucleotides in the upper stem of helix 34. Mutagenesis and chemical footprinting studies have identified Guanine 1064 (G1064) and Cytosine 1192 (C1192) (E. coli numbering) as critical for spectinomycin binding.[6][7][8] The stability of the G1064-C1192 base pair is essential for the drug's activity, and mutations at either of these positions are a primary mechanism of bacterial resistance.[6][9][10] The rigid, fused-ring structure of the antibiotic fits into the minor groove of h34, making hydrogen bonds with these key bases.[8]

Quantitative Data: In Vitro Antibacterial Activity

Trospectomycin generally exhibits superior in vitro activity compared to spectinomycin against a range of bacterial species. The following table summarizes Minimum Inhibitory Concentration (MIC) data for both compounds against several clinically relevant isolates.

| Organism | Trospectomycin MIC (µg/mL) | Spectinomycin MIC (µg/mL) | Fold Difference | Reference |

| Staphylococcus aureus | 2 - 16 | 64 - 256 | 4- to 32-fold | [1] |

| Staphylococcus epidermidis | 2 - 8 | 32 - 128 | 16-fold | [1] |

| Streptococcus pyogenes | 0.5 - 2 | 8 - 32 | 16-fold | [1] |

| Streptococcus pneumoniae | 1 - 4 | 16 - 64 | 16-fold | [1] |

| Haemophilus influenzae | 2 - 8 | 8 - 32 | 4-fold | [1] |

| Neisseria gonorrhoeae | 4 - 8 | 16 - 32 | 4-fold | [1] |

| Bacteroides fragilis group | 8 - 32 | >1024 | >32-fold | [1] |

| Chlamydia trachomatis | 0.5 | 4 | 8-fold | [1] |

| Escherichia coli | 16 - 64 | 16 - 64 | Comparable | [1] |

Experimental Protocols

Characterizing the interaction between an antibiotic and the ribosome involves a multi-faceted approach combining biochemical assays, chemical probing, and structural biology. Below are detailed methodologies for key experiments.

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory activity of a compound on bacterial protein synthesis in a cell-free system, allowing for the determination of the 50% inhibitory concentration (IC50).

Methodology:

-

System Preparation: Utilize a commercial E. coli-based cell-free coupled transcription-translation system (e.g., PURExpress). The system contains purified ribosomes, tRNAs, amino acids, and transcription/translation factors.[11]

-

Reporter Gene: Use a plasmid DNA template encoding a reporter protein, such as Firefly Luciferase or a fluorescent protein (e.g., sfGFP), under the control of a bacterial promoter.[11][12]

-

Compound Preparation: Prepare a serial dilution of trospectomycin dihydrochloride (B599025) in a suitable solvent (e.g., nuclease-free water or DMSO).

-

Reaction Assembly:

-

In a microplate (e.g., 96-well), assemble the transcription-translation reactions according to the manufacturer's protocol.

-

Add the trospectomycin dilutions to the experimental wells.

-

Include a "no inhibitor" (vehicle only) control for 100% translation activity and a "no DNA" control for background signal.[12]

-

A known inhibitor (e.g., tetracycline) can be used as a positive control.[11]

-

-

Incubation: Incubate the reaction plate at 37°C for a duration sufficient for protein expression (typically 1-2 hours).

-

Signal Quantification:

-

For a luciferase reporter, add the luciferin (B1168401) substrate and measure luminescence using a plate reader.

-

For a fluorescent protein reporter, measure fluorescence at the appropriate excitation/emission wavelengths.

-

-

Data Analysis: Normalize the signal from the trospectomycin-treated wells to the "no inhibitor" control. Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.[13][14]

In-Cell Chemical Footprinting

This technique identifies the specific nucleotides in rRNA that are protected by a bound ligand, thereby mapping the binding site within a living cell. Dimethyl sulfate (B86663) (DMS) is a common reagent that methylates accessible adenine (B156593) and cytosine bases.

Methodology:

-

Cell Culture and Treatment:

-

Grow a bacterial culture (e.g., E. coli) to mid-log phase.

-

To isolate effects on translation, transcription may first be halted by adding rifampicin.[7]

-

Treat the cells with a specific concentration of trospectomycin for a short duration (e.g., 10 minutes). A parallel culture without the antibiotic serves as the control.[7]

-

-

DMS Modification: Add DMS to both the treated and control cultures to modify accessible rRNA nucleotides. Quench the reaction after a brief incubation.

-

RNA Extraction: Lyse the cells and perform total RNA extraction.

-

Primer Extension (Reverse Transcription):

-

Use a fluorescently labeled or radiolabeled primer that anneals to a region of the 16S rRNA downstream of the suspected binding site.

-

Perform reverse transcription. The reverse transcriptase will stall or fall off one nucleotide before a DMS-modified base.

-

-

Analysis:

-

Separate the resulting cDNA fragments using denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis.

-

Compare the band patterns of the trospectomycin-treated sample and the control. Nucleotides protected by trospectomycin binding will show a decrease in band intensity at the corresponding position, revealing the "footprint" of the drug.[7]

-

Alternatively, use a mutational profiling (MaP) approach where modifications are read as mutations during high-throughput sequencing.[7][15]

-

X-ray Crystallography of Ribosome-Antibiotic Complexes

This structural biology technique provides an atomic-resolution view of the antibiotic bound to its ribosomal target, offering the most detailed information about molecular interactions.

Methodology:

-

Ribosome Purification:

-

Isolate 70S ribosomes or 30S subunits from a suitable bacterial source, often a thermophile like Thermus thermophilus, due to their inherent stability.[16][17]

-

Purify the ribosomes to high homogeneity using sucrose (B13894) gradient centrifugation and other chromatographic techniques.

-

-

Complex Formation: Incubate the purified ribosomes with a molar excess of trospectomycin dihydrochloride to ensure saturation of the binding site.[16] Functional complexes may also be formed with mRNA and tRNA analogs to mimic a specific translational state.

-

Crystallization:

-

Screen a wide range of crystallization conditions (precipitants, buffers, salts, temperature) using vapor diffusion methods (sitting or hanging drop).[16]

-

Optimize initial hits to obtain large, well-diffracting single crystals. This is a major bottleneck and can take a significant amount of time.

-

-

Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data using a high-intensity synchrotron radiation source.[16]

-

-

Structure Determination and Refinement:

-

Process the diffraction data (integrate and scale).

-

Solve the structure using molecular replacement, using a previously determined ribosome structure as a search model.

-

Build the antibiotic molecule into the resulting difference electron density map.

-

Refine the atomic model against the experimental data to achieve high resolution and accuracy.[16]

-

References

- 1. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trospectomycin, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of trospectomycin (U-63366F) and initial evaluations of disk diffusion susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminomethyl Spectinomycins as Novel Therapeutics for Drug Resistant Respiratory Tract and Sexually Transmitted Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectinomycin interacts specifically with the residues G1064 and C1192 in 16S rRNA, thereby potentially freezing this molecule into an inactive conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Single-molecule correlated chemical probing reveals large-scale structural communication in the ribosome and the mechanism of the antibiotic spectinomycin in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Spectinomycin resistance at site 1192 in 16S ribosomal RNA of E. coli: an analysis of three mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spectinomycin Resistance in Neisseria spp. Due to Mutations in 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

- 13. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Single-molecule correlated chemical probing reveals large-scale structural communication in the ribosome and the mechanism of the antibiotic spectinomycin in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ribosome biochemistry in crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Spectinomycin Analog: A Technical Guide to the Discovery and Development of Trospectomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of Trospectomycin (B1683680) (U-63366F), a semi-synthetic analog of the aminocyclitol antibiotic Spectinomycin (B156147). Trospectomycin emerged from the need for spectinomycin derivatives with an enhanced spectrum of activity, particularly against Gram-positive and anaerobic bacteria. This document details the chemical synthesis, mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile of Trospectomycin, presenting key data in a structured format. Detailed experimental protocols and visualizations of the drug's mechanism and development workflow are provided to support researchers and drug development professionals in the field of antibiotic discovery.

Introduction: The Need for Novel Spectinomycin Analogs

Spectinomycin, an aminocyclitol antibiotic produced by Streptomyces spectabilis, has a well-established, unique mechanism of action, binding to the 30S ribosomal subunit and inhibiting protein synthesis.[1] Despite its excellent safety profile, its clinical utility has been limited by a narrow spectrum of activity. This prompted medicinal chemistry efforts to generate semi-synthetic derivatives with improved potency and a broader antibacterial range. Trospectomycin, the 6'-n-propyl analog of spectinomycin, was a successful outcome of these endeavors, demonstrating significantly enhanced activity against a variety of clinically important pathogens.[2][3]

Quantitative Data Summary

In Vitro Activity: Trospectomycin vs. Spectinomycin

The in vitro activity of Trospectomycin has been extensively compared to its parent compound, Spectinomycin, against a wide range of bacterial isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected pathogens, highlighting the enhanced potency of Trospectomycin.

| Bacterial Species | Trospectomycin MIC Range (µg/mL) | Spectinomycin MIC Range (µg/mL) | Fold Increase in Activity |

| Staphylococcus aureus | 0.5 - 8 | 16 - 128 | 4 - 32 |

| Streptococcus pneumoniae | 0.25 - 4 | 8 - 64 | 4 - 32 |

| Haemophilus influenzae | 0.5 - 4 | 8 - 32 | 8 - 16 |

| Neisseria gonorrhoeae | 0.25 - 2 | 4 - 16 | 4 - 16 |

| Bacteroides fragilis group | 2 - 16 | 64 - >256 | 4 - >16 |

| Clostridium difficile | 1 - 8 | 32 - 128 | 4 - 32 |

Data compiled from multiple sources.[4]

Pharmacokinetic Profile of Trospectomycin in Humans

Pharmacokinetic studies in healthy volunteers have characterized the absorption, distribution, metabolism, and excretion of Trospectomycin following intravenous and intramuscular administration.

| Pharmacokinetic Parameter | Intravenous (1000 mg dose) | Intramuscular (1000 mg dose) |

| Cmax (µg/mL) | 81.2 | 28.7 |

| Tmax (min) | 25 | 75 |

| Serum Half-life (h) | 2.2 | 2.2 |

| AUC (h·µg/mL) | 156.6 | 116.2 |

| Urinary Excretion (48h) | 48% - 62% | Not Reported |

Data from Zurenko et al., 1988.[5]

Experimental Protocols

Synthesis of Trospectomycin (U-63366F)

The synthesis of Trospectomycin involves the selective 6'-hydroxylation and subsequent propylation of spectinomycin. The following is a generalized protocol based on descriptions in medicinal chemistry literature.[2]

Materials:

-

Spectinomycin dihydrochloride (B599025) pentahydrate

-

N-benzyloxycarbonyl chloride (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Dess-Martin periodinane

-

Dichloromethane (DCM)

-

n-Propylmagnesium chloride in THF

-

Tetrahydrofuran (B95107) (THF)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Protection of Amino Groups: Spectinomycin is first protected at its amino groups to prevent side reactions. Dissolve spectinomycin dihydrochloride pentahydrate and sodium bicarbonate in a mixture of acetone and water. Cool the solution in an ice bath and add N-benzyloxycarbonyl chloride dropwise. Stir the reaction mixture at room temperature for several hours. Acidify the mixture and extract the N,N'-dibenzyloxycarbonyl-spectinomycin (Cbz-spectinomycin) with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate in vacuo.

-

Oxidation of the 6'-Hydroxyl Group: Dissolve the Cbz-spectinomycin in dichloromethane. Add Dess-Martin periodinane and stir at room temperature until the oxidation is complete (monitored by TLC). Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product, the 6'-keto derivative, with dichloromethane, dry, and concentrate.

-

Grignard Addition of the Propyl Group: Dissolve the 6'-keto intermediate in anhydrous tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C. Slowly add a solution of n-propylmagnesium chloride in THF. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic phase, and concentrate. This step yields the 6'-propyl-Cbz-spectinomycin.

-

Deprotection: Dissolve the 6'-propyl-Cbz-spectinomycin in methanol. Add palladium on carbon (10% w/w). Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the deprotection is complete. Filter the catalyst through Celite and concentrate the filtrate.

-

Salt Formation and Purification: Dissolve the resulting free base in a minimal amount of water and add hydrochloric acid to form the dihydrochloride salt. Trospectomycin dihydrochloride can be purified by recrystallization from a suitable solvent system like methanol/water.

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Trospectomycin using the broth microdilution method, following general guidelines.[6]

Materials:

-

Trospectomycin sulfate powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates for testing

-

Sterile saline (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Preparation of Trospectomycin Stock Solution: Prepare a stock solution of Trospectomycin sulfate in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. Add 100 µL of the Trospectomycin stock solution to the first well of each row to be tested.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration gradient of Trospectomycin (e.g., from 64 µg/mL to 0.125 µg/mL). The eleventh well will serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Inoculation: Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.

-

Incubation: Cover the plates and incubate at 35-37 °C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of Trospectomycin that completely inhibits visible growth of the bacteria.

In Vivo Efficacy Testing: Murine Sepsis Model

This protocol provides a general framework for evaluating the in vivo efficacy of Trospectomycin in a murine model of systemic infection.[7][8]

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or ICR), 6-8 weeks old

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Sterile saline (0.9% NaCl)

-

Trospectomycin sulfate formulated for subcutaneous or intravenous administration

-

Vehicle control (e.g., sterile saline)

Procedure:

-

Inoculum Preparation: Culture the bacterial strain overnight in TSB. Subculture in fresh TSB and grow to the mid-logarithmic phase. Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The final concentration should be confirmed by serial dilution and plating.

-

Infection: Administer the bacterial inoculum to the mice via intraperitoneal (IP) injection (typically 0.5 mL). The inoculum size should be predetermined to cause a lethal infection in control animals within a specified timeframe (e.g., 48-72 hours).

-

Treatment: At a specified time post-infection (e.g., 1-2 hours), administer Trospectomycin or the vehicle control to groups of mice. The route of administration (e.g., subcutaneous, intravenous) and dosing regimen (e.g., once or twice daily for a set number of days) should be defined by the study design.

-

Monitoring: Monitor the mice for signs of illness and mortality at regular intervals for a predetermined period (e.g., 7 days).

-

Endpoint Analysis: The primary endpoint is typically the survival rate. The dose of Trospectomycin that protects 50% of the infected mice (the protective dose, PD₅₀) can be calculated. Secondary endpoints may include determining the bacterial load in blood or organs (e.g., spleen, liver) at specific time points.

Mechanism of Action and Development Workflow

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Trospectomycin, like its parent compound, targets the bacterial ribosome. Specifically, it binds to the 16S rRNA component of the 30S subunit.[9] This binding event physically obstructs the translocation step of protein synthesis, where the ribosome moves along the mRNA to read the next codon. By locking the ribosome in a specific conformational state, Trospectomycin prevents the movement of tRNA from the A-site to the P-site, thereby halting polypeptide chain elongation and ultimately leading to bacterial growth inhibition.

Experimental Workflow: From Analog to Clinical Candidate

The development of Trospectomycin followed a structured workflow typical for antibiotic discovery and development. This process begins with the chemical modification of a known antibiotic, followed by a series of in vitro and in vivo evaluations to identify a lead compound, and culminates in preclinical and clinical studies.

Conclusion

Trospectomycin represents a successful example of analog-based drug discovery, leveraging the known scaffold of spectinomycin to create a novel antibiotic with a significantly improved spectrum of activity. Its development highlights the value of medicinal chemistry in optimizing natural products to address unmet clinical needs. The data and protocols presented in this guide provide a comprehensive resource for researchers working on the development of new antibacterial agents, particularly those targeting the bacterial ribosome. While Trospectomycin's clinical development was not pursued to market authorization, the knowledge gained from its discovery and evaluation remains a valuable contribution to the field of infectious disease research.

References

- 1. Aminomethyl Spectinomycins as Novel Therapeutics for Drug Resistant Respiratory Tract and Sexually Transmitted Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antibacterial action of 3’,6’-disubstituted spectinomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trospectomycin, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]

- 9. Interaction of antibiotics with functional sites in 16S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Crystal Structure Analysis of Trospectomycin Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trospectomycin (B1683680), a semi-synthetic analog of spectinomycin (B156147), exhibits enhanced broad-spectrum antibacterial activity. A comprehensive understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel, more potent derivatives. This technical guide provides a detailed analysis of the structural characteristics of trospectomycin, leveraging high-resolution crystallographic data of its parent compound, spectinomycin, in complex with its biological target, the bacterial ribosome. Due to the current unavailability of a crystal structure for trospectomycin dihydrochloride (B599025), this paper utilizes the crystal structure of the Escherichia coli 70S ribosome in complex with spectinomycin (PDB ID: 4V57) as a foundational model. The structural disparities between spectinomycin and trospectomycin are meticulously examined to infer the binding mode and structure-activity relationships of trospectomycin.

Structural Overview: Spectinomycin and Trospectomycin

Spectinomycin is an aminocyclitol antibiotic characterized by a rigid, fused tricyclic ring system. Trospectomycin (U-63366F) is a derivative of spectinomycin, distinguished by the substitution of the 6'-methyl group with a 6'-n-propyl group. This modification enhances its antibacterial potency.

-

Spectinomycin: A naturally occurring antibiotic produced by Streptomyces spectabilis.

-

Trospectomycin: A semi-synthetic analog with a 6'-n-propyl side chain, exhibiting a broader spectrum of activity.

The chemical structures of both compounds are presented below.

Diagram: Structural Relationship and Mechanism of Action

Caption: Relationship between spectinomycin and trospectomycin and their shared mechanism of ribosomal inhibition.

Crystal Structure Analysis of the Spectinomycin-Ribosome Complex (PDB: 4V57)

The crystal structure of the E. coli 70S ribosome in complex with spectinomycin provides critical insights into the binding pocket and the interactions governing molecular recognition.

Quantitative Crystallographic Data

The following table summarizes the crystallographic data for the spectinomycin-ribosome complex.

| Parameter | Value |

| PDB ID | 4V57 |

| Resolution (Å) | 3.50 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=223.5, b=414.2, c=740.9 |

| R-value work | 0.264 |

| R-value free | 0.306 |

| Data Collection Method | X-ray Diffraction |

Experimental Protocols

The experimental procedures for the crystallization and structure determination of the E. coli 70S ribosome-spectinomycin complex are detailed below, based on the methodology described by Borovinskaya et al. (2007).

Diagram: Experimental Workflow for Ribosome Crystallography

Caption: A simplified workflow for determining the crystal structure of a ribosome-antibiotic complex.

-

Ribosome Purification: 70S ribosomes were purified from E. coli strain MRE600. The ribosomes were depleted of protein S1 to enhance crystallization.

-

Crystallization: Crystals of the 70S ribosome were grown using the vapor diffusion method. The crystallization solution contained a mixture of salts, buffers, and precipitating agents at a specific pH to promote crystal formation.

-

Antibiotic Soaking: The grown ribosome crystals were soaked in a solution containing a saturating concentration of spectinomycin to allow the antibiotic to diffuse into the crystal lattice and bind to the ribosome.

-

Cryo-protection: Prior to data collection, the crystals were transferred to a cryo-protectant solution to prevent ice formation during flash-cooling in liquid nitrogen.

-

X-ray Data Collection: X-ray diffraction data were collected from the cryo-cooled crystals at a synchrotron radiation source.

-

Structure Solution and Refinement: The structure was solved by molecular replacement using a previously determined ribosome structure as a search model. The initial model was then refined against the collected diffraction data to improve its quality and fit to the electron density map.

Spectinomycin Binding Site Analysis

Spectinomycin binds to a specific pocket on the 30S ribosomal subunit, primarily interacting with the 16S rRNA. The binding site is located in the head region of the 30S subunit, near the E-site.

Key Interactions:

-

Hydrogen Bonds: The hydroxyl and amino groups of spectinomycin form a network of hydrogen bonds with the phosphate (B84403) backbone and bases of the 16S rRNA, specifically within helix 34 (h34).

-

Van der Waals Contacts: The hydrophobic faces of the spectinomycin rings are involved in van der Waals interactions with neighboring ribosomal proteins and rRNA bases.

Implications for Trospectomycin Binding and Activity

The structural information from the spectinomycin-ribosome complex allows for a reasoned extrapolation to the binding of trospectomycin.

Modeling Trospectomycin in the Binding Site

The 6'-n-propyl group of trospectomycin is the key structural difference from spectinomycin. Based on the orientation of spectinomycin in the binding pocket, the 6'-position points towards a solvent-exposed region. This suggests that the larger n-propyl group can be accommodated with minimal steric hindrance.

Diagram: Logical Relationship of Structural Modification to Activity

Caption: Postulated relationship between the 6'-n-propyl modification of trospectomycin and its enhanced antibacterial effect.

Structure-Activity Relationship

The enhanced activity of trospectomycin can be attributed to several factors stemming from the 6'-n-propyl modification:

-

Increased Hydrophobicity: The n-propyl group increases the overall hydrophobicity of the molecule, which may enhance its ability to cross bacterial membranes.

-

Additional Van der Waals Interactions: The longer alkyl chain may form additional van der Waals contacts with hydrophobic pockets near the binding site, potentially increasing the binding affinity.

-

Altered Pharmacokinetics: The modification could also influence the pharmacokinetic properties of the drug, leading to improved distribution and retention at the site of action.

Conclusion and Future Directions

While a definitive crystal structure of trospectomycin dihydrochloride remains to be determined, the analysis of the spectinomycin-ribosome complex provides a robust framework for understanding its mechanism of action. The key takeaway is that the 6'-n-propyl modification in trospectomycin is well-tolerated within the ribosomal binding site and is likely responsible for its superior antibacterial profile.

Future research should prioritize the co-crystallization of trospectomycin with the bacterial ribosome to directly visualize its interactions and validate the hypotheses presented in this guide. Such a structure would provide invaluable information for the structure-based design of the next generation of aminocyclitol antibiotics to combat the growing threat of antibiotic resistance.

A Technical Guide to In Silico Docking of Trospectomycin to the Bacterial Ribosome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trospectomycin (B1683680), a spectinomycin (B156147) analog, exhibits broad-spectrum antibacterial activity by targeting the bacterial ribosome and inhibiting protein synthesis.[1] Understanding the molecular interactions between Trospectomycin and its ribosomal binding site is paramount for structure-based drug design and the development of next-generation antibiotics to combat resistance. This technical guide provides a comprehensive overview of the in silico molecular docking process for Trospectomycin with the bacterial 30S ribosomal subunit. It details the necessary experimental protocols, from target preparation to computational docking and experimental validation, and presents key data in a structured format for clarity and comparison.

Mechanism of Action and Binding Site

Trospectomycin, like its parent compound spectinomycin, inhibits the translocation step of protein synthesis.[2] The binding site is located on the small (30S) ribosomal subunit, specifically within a pocket formed by helix 34 (h34) of the 16S rRNA and ribosomal protein S5.[2][3] The drug binds in the minor groove of h34, interacting with key nucleotides such as G1064 and C1192.[2] This interaction is believed to sterically block the swiveling motion of the 30S subunit head, a conformational change essential for the translocation of mRNA and tRNA, thereby halting protein synthesis.[2]

Experimental and Computational Workflow

The process of in silico docking, from biological sample to validated model, involves a multi-stage workflow. This encompasses ribosome purification for structural determination, the computational docking procedure itself, and subsequent in vitro assays to validate the computational predictions.

Caption: Overall workflow from ribosome preparation to computational docking and experimental validation.

Protocols and Methodologies

Ribosome Purification for Structural Analysis

High-quality, homogeneous ribosome samples are a prerequisite for obtaining high-resolution structures, which serve as the docking target.[4][5]

Objective: To isolate functionally active 70S ribosomes from bacterial cells.

Protocol: Ribosome Isolation via Sucrose (B13894) Gradient Centrifugation

-

Cell Lysis: Grow bacterial cells (e.g., E. coli or Thermus thermophilus) to mid-log phase. Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg-acetate, 0.5 mM EDTA, with RNase inhibitors). Lyse cells using a French press or sonication.

-

Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g) to pellet cell debris.

-

Crude Ribosome Pelleting: Layer the supernatant onto a sucrose cushion (e.g., 1.1 M sucrose in a buffer similar to the lysis buffer) and ultracentrifuge (e.g., 100,000 x g for 18-24 hours).

-

Sucrose Gradient Separation: Resuspend the crude ribosome pellet in a suitable buffer. Layer the resuspended pellet onto a linear sucrose gradient (e.g., 10-40%).

-

Fractionation: Perform ultracentrifugation to separate ribosomal subunits (30S, 50S) and the 70S ribosome. Collect fractions and analyze by UV absorbance at 260 nm to identify the 70S peak.

-

Concentration: Pool the 70S fractions and pellet the ribosomes by another round of ultracentrifugation. Resuspend in a final storage buffer. The purified ribosomes are then used for crystallization or cryo-EM analysis.[4][5]

Caption: Workflow for bacterial ribosome purification using sucrose gradient centrifugation.

In Silico Molecular Docking Protocol

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a macromolecular target.[6]

Objective: To model the binding of Trospectomycin to the 30S ribosomal subunit and estimate its binding energy.

Software: AutoDock, DOCK6, or similar programs.[7] Target Structure: High-resolution crystal structure of the bacterial ribosome (e.g., T. thermophilus 30S subunit, PDB ID: 4DR3).[8]

Protocol:

-

Receptor Preparation:

-

Load the PDB file of the 30S ribosomal subunit.

-

Remove all non-essential molecules, including water, ions, and co-crystallized ligands.

-

Add polar hydrogen atoms to the structure.

-

Assign partial charges (e.g., Gasteiger charges). The prepared structure is saved in a suitable format (e.g., PDBQT for AutoDock).

-

-

Ligand Preparation:

-

Obtain the 2D structure of Trospectomycin.

-

Convert the 2D structure to a 3D model using a program like Open Babel or ChemDraw.

-

Perform energy minimization of the 3D structure.

-

Define rotatable bonds and assign partial charges.

-

-

Binding Site Definition (Grid Generation):

-

Identify the binding site of the parent compound, spectinomycin, on the 30S subunit (h34, near G1064, C1192).[2]

-

Define a grid box that encompasses this entire binding pocket. The grid dimensions should be large enough to allow the ligand to rotate and translate freely within the site.

-

-

Docking Simulation:

-

Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

The program will generate a specified number of binding poses (e.g., 100).

-

Each pose is evaluated using a scoring function that estimates the free energy of binding (kcal/mol).

-

-

Results Analysis:

Experimental Validation: In Vitro Translation Inhibition Assay

In vitro translation systems provide a direct method to assess the functional impact of a compound on protein synthesis.[10]

Objective: To quantify the inhibitory effect of Trospectomycin on bacterial protein synthesis.

System: PURExpress® In Vitro Protein Synthesis Kit (or similar E. coli-based system).[11]

Protocol:

-

Reaction Setup: Assemble the translation reactions according to the manufacturer's instructions. Each reaction contains ribosomes, amino acids, tRNAs, and energy sources.

-

Template Addition: Add a DNA template encoding a reporter protein (e.g., eGFP or Luciferase).[10][11]

-

Inhibitor Addition: Add varying concentrations of Trospectomycin to the experimental reactions. Include a no-drug control and a control with a known inhibitor (e.g., spectinomycin).

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 2-4 hours) to allow for transcription and translation.[11]

-

Quantification: Measure the amount of reporter protein synthesized. For eGFP, this is done by measuring fluorescence. For luciferase, luminescence is measured after adding the substrate.[12]

-

IC50 Determination: Plot the percentage of protein synthesis inhibition against the Trospectomycin concentration. Calculate the IC50 value, which is the concentration of the drug required to inhibit protein synthesis by 50%.

Data Presentation

Quantitative data from docking studies and experimental assays should be organized for clear comparison.

Table 1: Comparative In Silico Docking Data for Spectinomycin Analogs

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (16S rRNA) | Number of H-Bonds |

| Spectinomycin | -8.1 | G1064, C1192 | 4 |

| Trospectomycin | Value from simulation | Predicted from pose | Predicted from pose |

| Analog X | Value from simulation | Predicted from pose | Predicted from pose |

| (Note: Spectinomycin data is illustrative. Actual values for Trospectomycin must be generated via the described protocol.) |

Table 2: Comparative In Vitro Activity of Trospectomycin

| Organism | Compound | MIC (µg/mL) | IC50 (µM) - In Vitro Translation |

| S. aureus | Spectinomycin | 8 - 16 | Value from assay |

| Trospectomycin | 2 - 4 | Value from assay | |

| H. influenzae | Spectinomycin | 4 - 8 | Value from assay |

| Trospectomycin | 0.5 - 2 | Value from assay | |

| N. gonorrhoeae | Spectinomycin | 16 - 32 | Value from assay |

| Trospectomycin | 4 - 8 | Value from assay | |

| (Note: MIC values are adapted from literature to show the enhanced activity of Trospectomycin.[1] IC50 values must be determined experimentally.) |

Conclusion

The in silico docking of Trospectomycin to the bacterial ribosome is a powerful, multi-step process that provides critical insights into its mechanism of action at an atomic level. By combining high-resolution structural data with robust computational algorithms and validating the results with functional in vitro assays, researchers can elucidate the structure-activity relationships that govern its efficacy. This integrated approach is indispensable for the rational design of novel spectinomycin analogs with improved potency and the ability to overcome bacterial resistance, addressing a significant challenge in modern medicine.

References

- 1. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the structure-activity relationship of spectinomycin analogs in M. tuberculosis - Keystone Symposia [virtual.keystonesymposia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Ribosome biochemistry in crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the molecular basis of RNA recognition by the dimeric RNA-binding protein via molecular simulation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. A rapid, facile, and economical method for the isolation of ribosomes and translational machinery for structural and functional studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

The Structure-Activity Relationship of Trospectomycin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trospectomycin, a semi-synthetic derivative of spectinomycin (B156147), represents a significant advancement in the aminocyclitol class of antibiotics. Spectinomycin itself has a unique mechanism of action, binding to the 30S ribosomal subunit and inhibiting protein synthesis. However, its clinical utility is limited by a narrow spectrum of activity and the emergence of resistance. Trospectomycin and its subsequent derivatives have been developed to overcome these limitations, demonstrating broader and more potent antibacterial activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Trospectomycin and its analogs, offering a comprehensive resource for researchers in the field of antibiotic development.

Core Structure and Key Modification Sites

The core structure of spectinomycin is a rigid, fused-ring system. The key sites for chemical modification that have been explored to generate Trospectomycin and other derivatives are primarily the 3' and 6' positions of the spectinomycin scaffold. Modifications at these positions have been shown to significantly impact the antibacterial spectrum, potency, and ability to evade bacterial resistance mechanisms, such as efflux pumps.

Quantitative Structure-Activity Relationship Data

The antibacterial efficacy of Trospectomycin and its derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following tables summarize the available quantitative data, allowing for a comparative analysis of the different analogs.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Trospectomycin and Spectinomycin

| Organism | Trospectomycin (U-63366F) | Spectinomycin | Fold Increase in Activity |

| Staphylococcus aureus | 0.5 - 4 | 8 - 64 | 4 - 16 |

| Streptococcus pyogenes | 0.12 - 1 | 4 - 16 | 16 - 32 |

| Haemophilus influenzae | 0.5 - 2 | 4 - 16 | 8 |

| Neisseria gonorrhoeae | 2 - 8 | 8 - 32 | 4 |

| Bacteroides fragilis group | 2 - 16 | 64 - >256 | 4 - >16 |

| Clostridium difficile | 1 - 8 | 32 - 128 | 4 - 32 |

Data compiled from multiple sources, specific values may vary based on testing conditions.

Table 2: Ribosomal Inhibition and Antibacterial Activity of 3',6'-Disubstituted Spectinomycin Analogs

| Compound | Ribo IC50 (µM) | M. smegmatis MIC (µM) | M. tuberculosis H37Rv MIC (µM) | M. abscessus ATCC 19977 MIC (µM) |

| Spectinomycin (SPC) | 1.01 | 128 | 256 | >256 |

| Trospectomycin (TroSPC) | 1.25 | 64 | 128 | 256 |

| Trospectinamide (TroSPA) | 1.50 | 128 | 16 | 128 |

| bAmTroSPC | 2.71 | 64 | 64 | 64 |

| eAmTroSPC | 2.71 | 32 | 32 | 32 |

Ribo IC50: 50% inhibitory concentration in a cell-free ribosomal translation assay. bAmTroSPC: N-benzyl linked aminomethyl Trospectomycin. eAmTroSPC: N-ethylene linked aminomethyl Trospectomycin.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel antibiotic candidates. The following sections provide outlines of key experimental protocols.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

This method is a standard for determining the MIC of an antimicrobial agent against bacteria.[2]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after a defined incubation period.

Protocol:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound in a suitable solvent at a high concentration.

-

Preparation of Microtiter Plates:

-

Dispense a specific volume of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the antimicrobial stock solution across the wells of the plate.

-

Leave a well with only broth as a positive control (growth control) and a well with uninoculated broth as a negative control (sterility control).

-

-

Inoculum Preparation:

-

Culture the bacterial strain overnight on an appropriate agar (B569324) medium.

-

Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the prepared bacterial suspension.

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

-

In Vitro Translation Inhibition Assay

This assay directly measures the inhibitory effect of a compound on bacterial protein synthesis.[3]

Principle: A cell-free system containing bacterial ribosomes, tRNAs, amino acids, and other necessary factors is used to translate a reporter mRNA (e.g., luciferase). The amount of synthesized protein is quantified, and the reduction in protein synthesis in the presence of the test compound indicates its inhibitory activity.

Protocol:

-

Preparation of Cell-Free Extract: Prepare a crude S30 extract from a suitable bacterial strain (e.g., E. coli) containing all the necessary components for translation.

-

Reaction Setup:

-

In a microfuge tube or a well of a microplate, combine the S30 extract, an energy source mix (ATP, GTP), amino acids, and the reporter mRNA.

-

Add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no mRNA).

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours) to allow for translation.

-

Quantification of Reporter Protein:

-

If using a luciferase reporter, add the appropriate substrate and measure the resulting luminescence using a luminometer.

-

If using a fluorescent reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition of translation).

Bacterial Efflux Pump Inhibition Assay

This assay is used to determine if a compound is a substrate of or an inhibitor of bacterial efflux pumps.[4][5]

Principle: A fluorescent dye that is a known substrate of efflux pumps (e.g., ethidium (B1194527) bromide) is loaded into bacterial cells. The rate of dye extrusion from the cells is monitored over time. A decrease in the rate of extrusion in the presence of a test compound suggests that it is either an efflux pump inhibitor or a competing substrate.

Protocol:

-

Cell Preparation:

-

Grow the bacterial strain to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

-

Resuspend the cells in the same buffer to a specific optical density.

-

-

Dye Loading:

-

Pre-incubate the cells with an energy source (e.g., glucose) and the test compound at various concentrations.

-

Add the fluorescent dye (e.g., ethidium bromide) to the cell suspension and incubate to allow for dye uptake.

-

-

Efflux Measurement:

-

Monitor the fluorescence of the cell suspension over time using a fluorometer.

-

A decrease in fluorescence indicates the efflux of the dye from the cells.

-

-

Data Analysis:

-

Compare the rate of dye efflux in the presence and absence of the test compound. A slower rate of efflux in the presence of the compound indicates efflux pump inhibition.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the mechanism of action of Trospectomycin and a typical workflow for the discovery and evaluation of its derivatives.

Conclusion and Future Directions

The structure-activity relationship studies of Trospectomycin and its derivatives have provided valuable insights into the design of more effective aminocyclitol antibiotics. Modifications at the 3' and 6' positions have proven to be particularly fruitful, leading to analogs with enhanced potency and a broader spectrum of activity, including activity against challenging pathogens like Mycobacterium tuberculosis. The key to future success in this area will be the continued exploration of novel chemical modifications that can further improve antibacterial activity, overcome a wider range of resistance mechanisms, and maintain a favorable safety profile. The integration of computational modeling with synthetic chemistry and robust biological evaluation will be instrumental in accelerating the discovery of the next generation of aminocyclitol antibiotics.

References

Trospectomycin dihydrochloride CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trospectomycin (B1683680) dihydrochloride (B599025), a spectinomycin (B156147) analog antibiotic. The document summarizes its chemical identity, mechanism of action, in vitro antibacterial activity, and relevant experimental protocols, presented in a format tailored for scientific and research applications.

Chemical Identifiers

Trospectomycin dihydrochloride is the hydrochloride salt of Trospectomycin. Key chemical identifiers are summarized in the table below for quick reference.

| Identifier | Value | Source |

| CAS Number | 85951-37-7 | [1] |

| Molecular Formula | C₁₇H₃₀N₂O₇ · 2HCl | [1] |

| Molecular Weight | 447.35 g/mol | [1] |

| IUPAC Name | (1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³,⁸]tetradecan-7-one;dihydrochloride | [2] |

| PubChem CID (Trospectomycin) | 55886 | [2] |

| Synonyms | This compound, U-63366F | [3] |

Mechanism of Action

Trospectomycin, like its parent compound spectinomycin, is an inhibitor of bacterial protein synthesis.[4][5] It exerts its bacteriostatic effect by binding to the 30S ribosomal subunit.[4][5][6] This binding event interferes with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step in polypeptide chain elongation.[5][6][7] By disrupting this process, Trospectomycin effectively halts protein synthesis, thereby inhibiting bacterial growth.[4][6]

In Vitro Antibacterial Activity

Trospectomycin has demonstrated a broad spectrum of in vitro activity against various Gram-positive and Gram-negative bacteria. Notably, it often exhibits greater potency than its parent compound, spectinomycin. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Trospectomycin against a selection of clinically relevant bacterial isolates as reported in the literature.

Table 1: In Vitro Activity of Trospectomycin against Gram-Positive Aerobic Cocci

| Organism | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 613 | - | - |

| Staphylococcus aureus (Methicillin-resistant) | 613 | - | - |

| Staphylococcus epidermidis (Methicillin-resistant) | 613 | - | - |

| Streptococcus pneumoniae | - | - | - |

| Enterococcus faecalis | - | - | - |

| Data derived from studies on 613 aerobic Gram-positive cocci, which showed Trospectomycin's activity to be similar to vancomycin, even against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis.[8] |

Table 2: In Vitro Activity of Trospectomycin against Anaerobic Bacteria

| Organism | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis group | 218 | - | 16 |

| Porphyromonas/Prevotella | 130 | - | - |

| Fusobacterium spp. | 49 | - | - |

| Peptostreptococcus spp. | 50 | - | - |

| Clostridium spp. | 53 | - | - |

| Data from a study of 539 Gram-positive and Gram-negative anaerobes, where 98% of strains were susceptible to Trospectomycin with an MIC₉₀ of 16 µg/mL.[9] |

Table 3: Comparative In Vitro Activity of Trospectomycin and Spectinomycin

| Organism | Trospectomycin MIC Range (µg/mL) | Spectinomycin MIC Range (µg/mL) | Fold Increase in Activity |

| Staphylococci | - | - | 4- to 32-fold more active |

| Streptococci | - | - | 4- to 32-fold more active |

| Haemophilus influenzae | - | - | 4- to 32-fold more active |

| Neisseria gonorrhoeae | - | - | 4- to 32-fold more active |

| Bacteroides spp. | - | - | 4- to 32-fold more active |

| Clostridium spp. | - | - | 4- to 32-fold more active |

| Trospectomycin was found to be 4- to 32-fold more active than spectinomycin against a variety of bacterial species.[10] |

Experimental Protocols

The determination of the in vitro antibacterial activity of Trospectomycin, as summarized in the tables above, is typically performed using standardized microdilution or agar (B569324) dilution methods. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Objective: To determine the lowest concentration of Trospectomycin that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound reference standard

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Sterile diluents

-

Incubator

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Trospectomycin Stock Solution: A stock solution of this compound is prepared in a suitable sterile solvent and then diluted in the appropriate growth medium to the highest concentration to be tested.

-